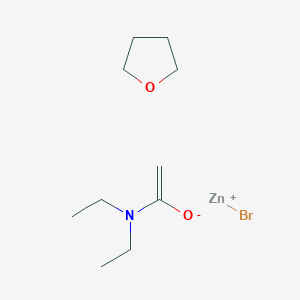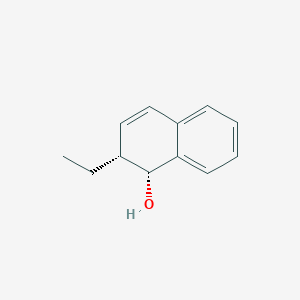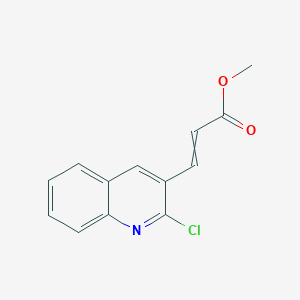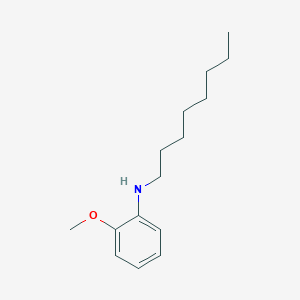
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane is an organozinc compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a bromozinc cation, a diethylamino group, and an ethenolate moiety, all coordinated with oxolane. These structural features make it a versatile reagent in organic synthesis and other chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromozinc(1+);1-(diethylamino)ethenolate;oxolane typically involves the reaction of zinc with a brominated precursor in the presence of a diethylamino ethenolate ligand. One common method is the reaction of zinc dust with 1-bromo-2-(diethylamino)ethene in the presence of oxolane as a solvent. The reaction is usually carried out under an inert atmosphere, such as argon, to prevent oxidation of the zinc.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving optimal results. The final product is often purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: It can be reduced to form zinc metal and other reduced organic products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium iodide are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and diethylamino acetaldehyde, while substitution reactions can produce various substituted ethenolates.
科学的研究の応用
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
作用機序
The mechanism by which Bromozinc(1+);1-(diethylamino)ethenolate;oxolane exerts its effects involves the coordination of the zinc cation with various ligands, facilitating the formation of reactive intermediates. These intermediates can undergo further chemical transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Bromozinc(1+) ethenide: Similar in structure but lacks the diethylamino group.
Diethylzinc: Contains zinc coordinated with two ethyl groups, used in similar types of reactions.
Zinc bromide: A simpler compound with different reactivity and applications.
Uniqueness
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane is unique due to its combination of a bromozinc cation with a diethylamino ethenolate ligand, providing distinct reactivity and versatility in various chemical processes. This makes it a valuable reagent in both academic research and industrial applications.
特性
CAS番号 |
595570-46-0 |
|---|---|
分子式 |
C10H20BrNO2Zn |
分子量 |
331.6 g/mol |
IUPAC名 |
bromozinc(1+);1-(diethylamino)ethenolate;oxolane |
InChI |
InChI=1S/C6H13NO.C4H8O.BrH.Zn/c1-4-7(5-2)6(3)8;1-2-4-5-3-1;;/h8H,3-5H2,1-2H3;1-4H2;1H;/q;;;+2/p-2 |
InChIキー |
NAGCAVZNUVPAPD-UHFFFAOYSA-L |
正規SMILES |
CCN(CC)C(=C)[O-].C1CCOC1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)

![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)


![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)


![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)
